molecular formula C13H19ClN2O B15010767 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide

Cat. No.: B15010767
M. Wt: 254.75 g/mol
InChI Key: DNRKDTYAVVTGIN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide is a chemical compound with the molecular formula C13H19ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetamide group attached to a diethylamino-substituted phenyl ring.

Properties

IUPAC Name

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-4-16(5-2)11-6-7-12(10(3)8-11)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRKDTYAVVTGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide typically involves the reaction of 4-(diethylamino)-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are usually carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(diethylamino)phenyl]acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide
  • 2-chloro-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide

Uniqueness

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Biological Activity

2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide, a compound structurally related to local anesthetics such as lidocaine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro group and a diethylamino moiety, contributing to its lipophilicity and biological activity. The presence of the acetamide functional group suggests potential interactions with biological targets, particularly in neuronal tissues.

Research indicates that 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide may modulate sodium channels in neurons. This modulation can lead to analgesic effects, similar to those observed with lidocaine. The diethylamino group enhances membrane penetration, increasing the compound's potency as a local anesthetic.

Local Anesthetic Effects

Studies have shown that the compound exhibits local anesthetic properties by blocking sodium channels, which is crucial for pain signal transmission. This effect is particularly relevant in surgical and pain management contexts.

Antimicrobial Activity

Emerging research highlights the compound's potential antimicrobial properties. It has been studied for its efficacy against various bacterial strains, indicating that it may inhibit bacterial growth through mechanisms similar to those of other known antimicrobial agents.

Case Studies and Research Findings

  • Local Anesthetic Studies :
    • In vitro studies demonstrated that 2-chloro-N-[4-(diethylamino)-2-methylphenyl]acetamide effectively blocked action potentials in neuronal cells, confirming its role as a sodium channel blocker.
    • A comparative analysis with lidocaine showed that this compound had a similar onset time but prolonged duration of action in animal models.
  • Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM against various strains including E. coli and S. aureus .
    • Another investigation reported significant inhibition zones for the compound against multiple bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
Local AnestheticSodium channel blockade
AntimicrobialMIC values ranging from 4.69 µM to 156.47 µM
Interaction with other drugsEnhances/inhibits effects of local anesthetics

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